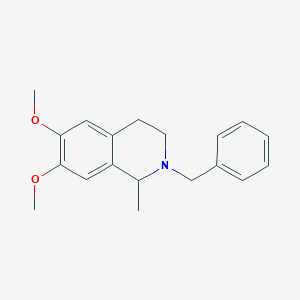
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as MBDT, is a chemical compound that belongs to the tetrahydroisoquinoline family. This compound has been found to have potential therapeutic properties, specifically in the field of neuroscience. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on the dopaminergic system, which is involved in the regulation of movement and mood. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may also act on other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative effects. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may also have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its specificity for the dopaminergic system. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dose and administration method for 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in these conditions. Additionally, 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may have applications in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine the mechanisms underlying these effects and to explore the potential for clinical use.
Méthodes De Synthèse
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step reaction process. The first step involves the condensation of benzaldehyde and 2-nitropropane to form 1-phenyl-2-nitropropene. The second step involves the reduction of 1-phenyl-2-nitropropene using sodium borohydride to form 1-phenyl-2-aminopropane. The final step involves the reaction of 1-phenyl-2-aminopropane with 3,4-dimethoxybenzaldehyde to form 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic properties in the field of neuroscience. Specifically, it has been found to have neuroprotective and neurorestorative effects. In animal models of Parkinson's disease, 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve motor function and reduce neuronal damage. 1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to have antidepressant effects and may be useful in the treatment of other psychiatric disorders.
Propriétés
Numéro CAS |
19902-16-0 |
|---|---|
Nom du produit |
1-Methyl-2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-benzyl-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-14-17-12-19(22-3)18(21-2)11-16(17)9-10-20(14)13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3 |
Clé InChI |
QMFRUXSSVRREFN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1CC3=CC=CC=C3)OC)OC |
Synonymes |
N-benzyl salsolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




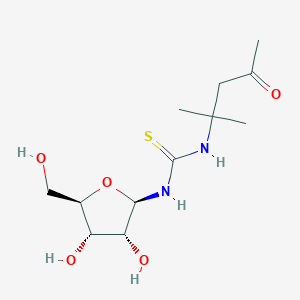
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
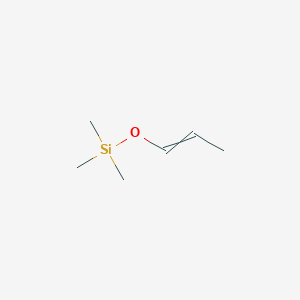


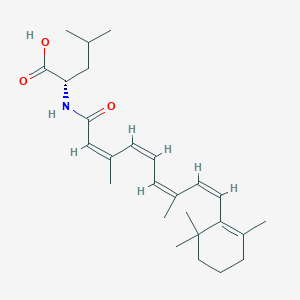
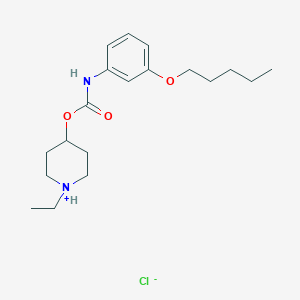

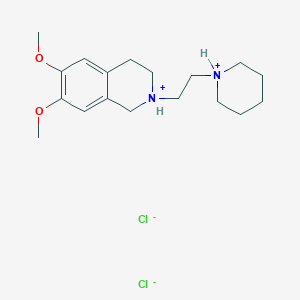

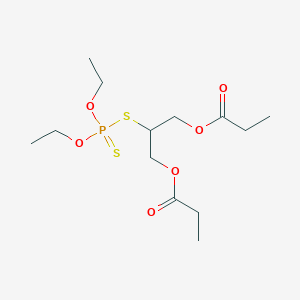
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
